REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1)[C:7]#[N:8])([O-])=O.C.CN(C)N>CO>[NH2:1][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([C:12]([F:13])([F:14])[F:15])[CH:11]=1)[C:7]#[N:8]
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C#N)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
|
8 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.1 g
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Type
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reactant
|
Smiles
|
C
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Name
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FeCl3.6H2O
|
Quantity
|
17 mg
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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3.7 mL
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Type
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reactant
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Smiles
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CN(N)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
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Details
|
the volatiles removed in vacuo
|
Type
|
CUSTOM
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Details
|
The residue was purified by chromatography on silica using
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Type
|
ADDITION
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Details
|
a mixture of heptane and ethyl acetate (4:1) as eluent
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C#N)C=C(C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |